2-Methylcyclohexanone
Overview
Description
2-Methylcyclohexanone is a colorless liquid with a weak peppermint-like odor. It is a derivative of cyclohexanone, where a methyl group is substituted at the second position of the cyclohexane ring. The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .
Mechanism of Action
Target of Action
2-Methylcyclohexanone is a cyclic ketone . It’s important to note that the effects of a compound are often determined by its interactions with various biological targets, such as proteins or enzymes.
Mode of Action
As a ketone, it may participate in reactions with nucleophiles, such as amines, to form imines . .
Biochemical Pathways
It’s known that cyclohexanone derivatives can be prepared by oxidation of methylcyclohexane as well as partial hydrogenation of the corresponding cresol .
Biochemical Analysis
Biochemical Properties
2-Methylcyclohexanone, as a derivative of cyclohexanone, can be prepared by oxidation of methylcyclohexane as well as partial hydrogenation of the corresponding cresol
Molecular Mechanism
It is known that ketones can act as nucleophiles in biochemical reactions
Temporal Effects in Laboratory Settings
It is known that cyclohexanone exists almost exclusively in the chair form and only a small amount in skew–boat forms
Transport and Distribution
It is soluble in alcohol, ether, and many other polar organic solvents including cyclohexanone
Subcellular Localization
It is known that the subcellular location of a protein provides valuable information about its functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanone can be synthesized through the oxidation of methylcyclohexane or by the partial hydrogenation of the corresponding cresol . Another method involves the dehydrogenation of 2-methylcyclohexanol over a platinum catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydrogenation of 2-methylcyclohexanol. This process typically involves the use of a platinum catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: It can be reduced to 2-methylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 2-Methylcyclohexanol.
Substitution: Various alkylated or substituted cyclohexanone derivatives.
Scientific Research Applications
2-Methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed as a solvent and in the production of fragrances and flavoring agents
Comparison with Similar Compounds
Cyclohexanone: A parent compound without the methyl substitution.
3-Methylcyclohexanone: A positional isomer with the methyl group at the third position.
4-Methylcyclohexanone: Another positional isomer with the methyl group at the fourth position.
Uniqueness: 2-Methylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the methyl group at the second position makes it distinct from other isomers and derivatives of cyclohexanone .
Properties
IUPAC Name |
2-methylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSAPCRASZRSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Record name | O-METHYLCYCLOHEXANONE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6052245 | |
Record name | 2-Methylcyclohexanone | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
O-methylcyclohexanone appears as a water-white to pale yellow liquid with an acetone-like odor. Less dense than water. Vapors heavier than air. Flash point near 135 °F. May be toxic by ingestion. Used as a solvent., Colorless liquid with a weak, peppermint-like odor; [NIOSH], Colourless liquid; weak peppermint scent, Colorless liquid with a weak, peppermint-like odor. | |
Record name | O-METHYLCYCLOHEXANONE | |
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Boiling Point |
329 °F at 760 mmHg (USCG, 1999), 165.1 °C, 329 °F, 325 °F | |
Record name | O-METHYLCYCLOHEXANONE | |
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Flash Point |
118 °F (USCG, 1999), 118 °F | |
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Solubility |
Insoluble (NIOSH, 2023), Insol in water; sol in alcohol and ether, insoluble in water; soluble in ether, Miscible at room temperature (in ethanol), Insoluble | |
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Record name | 2-METHYLCYCLOHEXANONE | |
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Record name | 2-Methylcyclohexanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1034/ | |
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Density |
0.93 (USCG, 1999) - Less dense than water; will float, 0.925 at 20 °C/4 °C, 0.924-0.926, 0.93 | |
Record name | O-METHYLCYCLOHEXANONE | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1034/ | |
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Vapor Density |
3.86 (air = 1) | |
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Vapor Pressure |
1 mmHg (NIOSH, 2023), 2.25 [mmHg], 1 mmHg | |
Record name | O-METHYLCYCLOHEXANONE | |
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Color/Form |
Water-white to pale yellow liquid, Colorless liquid, Colorless liquid. | |
CAS No. |
583-60-8 | |
Record name | O-METHYLCYCLOHEXANONE | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLCYCLOHEXANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylcyclohexanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031539 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | O-METHYLCYCLOHEXANONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/424 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanone, 2-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GW1AB3F0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-6.8 °F (USCG, 1999), -14 °C, 6.8 °F, 7 °F | |
Record name | O-METHYLCYCLOHEXANONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3921 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLCYCLOHEXANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | O-METHYLCYCLOHEXANONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/424 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Methylcyclohexanone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0408.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylcyclohexanone?
A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to study this compound. [] Electron diffraction studies have been used to determine bond distances and angles in the vapor phase. [] Microwave spectroscopy has confirmed a chair conformation with the methyl group in the equatorial position. [] NMR spectroscopy, including 1H and 13C NMR, has been extensively used to characterize the structure and analyze reaction products. [, ] Additionally, FT-IR spectroscopy has been used to investigate intermolecular interactions, such as hydrogen bonding, in binary mixtures containing this compound. [, ]
Q3: How is this compound used in asymmetric synthesis?
A3: this compound serves as a valuable starting material in asymmetric syntheses. For instance, it can be utilized to create enantiomerically pure 3-alkenyl-2-methylcyclohexanones through a rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone, followed by trapping the intermediate zirconium enolates with formaldehyde. [] This methodology allows for the synthesis of complex molecules with defined stereochemistry.
Q4: Can you elaborate on the regioselectivity of reactions involving this compound?
A4: The presence of the methyl substituent in this compound introduces regioselectivity in its reactions. For instance, in the acid-catalyzed cyclopentannulation reaction with propargyl alcohol derivatives, this compound predominantly yields 1-methyl-substituted bicyclo[4.3.0]non-5-en-7-one. [] This regioselectivity arises from the preferential formation of the thermodynamically favored hydroxypentadienyl cation intermediate.
Q5: What are some examples of reactions where this compound acts as a substrate?
A5: this compound participates in a wide range of reactions, demonstrating its versatility as a substrate. [] It undergoes oxidation to 6-oxoheptanoic acid in the presence of dioxygen and vanadium-containing heteropolyanions. [] It can also undergo oxidative ring-opening catalyzed by supported heteropolyacid catalysts, leading to the formation of methyl 6-oxoheptanoate, a compound with potential for cetane number enhancement in fuels. [] Additionally, this compound serves as a substrate in biocatalytic transformations. For example, the ketoreductase domain (EryKR1) from Saccharopolyspora erythraea can reduce this compound to its corresponding cis-methylcyclohexanol with high enantioselectivity. [] This biocatalytic approach highlights the potential for using enzymes to synthesize chiral alcohols from ketones.
Q6: How does the introduction of functional groups impact the acaricidal activity of this compound analogues?
A6: Studies investigating the acaricidal activity of this compound and its analogues have shown that introducing specific functional groups can significantly influence their potency. For example, the addition of an isopropyl group at the 2-position of the cyclohexanone ring, as seen in 2-isopropyl-5-methylcyclohexanone, enhances acaricidal activity against house dust and stored food mites. [] These findings suggest that the presence and position of functional groups play a crucial role in determining the biological activity of this compound derivatives.
Q7: What analytical techniques are used to study the reactions of this compound?
A7: Various analytical methods are employed to monitor and analyze reactions involving this compound. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify the products of these reactions. [] This technique allows for the quantification of different isomers and byproducts formed during the reaction. In addition to GC-MS, in situ IR spectroscopy has proven valuable in investigating the kinetics and mechanisms of reactions, such as enolization, involving this compound and lithium hexamethyldisilazide (LiHMDS). [] This real-time monitoring technique provides insights into the reaction intermediates and transition states, deepening the understanding of the reaction pathways.
Q8: Are there any specific considerations for the storage and handling of this compound?
A8: this compound is a flammable liquid and should be handled with care. Store it in a well-ventilated area away from heat and sources of ignition. It is also advisable to store it in tightly closed containers to prevent evaporation and potential degradation.
Q9: Are there any alternative compounds to this compound for specific applications?
A9: The choice of whether to use alternatives to this compound depends on the specific application. For example, in the synthesis of pharmaceuticals or other complex molecules, alternative starting materials or synthetic routes may offer advantages in terms of yield, selectivity, or cost-effectiveness. [] Similarly, in applications such as acaricidal agents, other compounds with comparable or superior efficacy and a more favorable safety profile might be available. [] Evaluating alternatives requires a thorough understanding of the desired properties and potential trade-offs for the specific application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.